1,3-Dimethyl-1,4-diazepane dihydrochloride
Description
Properties
IUPAC Name |
1,3-dimethyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7-6-9(2)5-3-4-8-7/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZHVHQMQBDZMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Diaminopropane with Formaldehyde and Methylating Agents
- Starting materials : 1,3-diaminopropane, formaldehyde, and a methylating agent (e.g., methyl iodide or methyl sulfate).
- Process : The diamine undergoes cyclization through reaction with formaldehyde under controlled conditions to form the diazepane ring. Subsequent methylation at nitrogen atoms yields the 1,3-dimethyl derivative.
- Salt formation : The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, enhancing stability and crystallinity.
- Industrial scale : Continuous flow reactors are sometimes employed to optimize reaction efficiency, yield, and purity.
- Purification : Crystallization and chromatographic methods are applied to isolate high-purity product.
This method is widely used due to the availability of starting materials and controllable reaction parameters.
Reductive Amination Strategies
- Precursors : Homopiperazine or 1,4-diazepane derivatives.
- Procedure : Reductive amination involves reacting the cyclic amine precursor with aldehydes or ketones, followed by reduction (commonly using sodium triacetoxyborohydride or sodium borohydride).
- Example : Homopiperazine reacts with pyridine-2-carboxaldehyde to form N-(pyrid-2-ylmethyl)-1,4-diazepane intermediates, which can be further modified to obtain methylated diazepane derivatives.
- Purification : Column chromatography is used to purify intermediates and final products.
- Yields : Moderate to good yields (~60-70%) are typical for these steps.
- Advantages : This method allows for functionalization and structural diversity in diazepane derivatives.
This two-step procedure is well-documented for related diazepane ligands and can be adapted for 1,3-dimethyl substitution.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization | 1,3-diaminopropane + formaldehyde + methylating agent | Controlled temperature, often reflux or room temp |
| Methylation | Methyl iodide or methyl sulfate | Stoichiometric control critical for selectivity |
| Salt formation | HCl in ethanol or aqueous solution | Produces dihydrochloride salt |
| Reductive amination (alt.) | Homopiperazine + aldehyde + NaBH(OAc)3 in DCM or DMF | Stir overnight at room temperature |
| Purification | Crystallization, column chromatography, prep HPLC | Ensures high purity and removal of side products |
- Yields and Purity : Typical yields for the cyclization and methylation steps range from 60% to 80%, with purity above 95% after purification.
- Reaction Times : Cyclization and methylation reactions usually require 1–4 hours under reflux or controlled temperature; reductive amination may take overnight stirring.
- Solvent Effects : Ethanol and dichloromethane are common solvents; choice affects solubility and reaction rate.
- pH Control : Adjusting pH during salt formation is critical to obtain the dihydrochloride salt efficiently.
- Industrial Scale-Up : Continuous flow reactors improve heat and mass transfer, enabling better control and scalability.
| Method | Starting Materials | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Methylation | 1,3-diaminopropane, formaldehyde, methylating agent | Cyclization → methylation → salt formation | Simple, scalable, good yields | Requires careful stoichiometry |
| Reductive Amination | Homopiperazine, aldehydes, reducing agent | Reductive amination → purification | Allows functional group diversity | Multi-step, moderate yields |
The preparation of 1,3-dimethyl-1,4-diazepane dihydrochloride is primarily achieved through cyclization of 1,3-diaminopropane with formaldehyde followed by methylation and salt formation. Alternative methods such as reductive amination of diazepane derivatives provide routes for structural diversification. Optimization of reaction conditions, including solvent choice, temperature, and purification techniques, is essential to maximize yield and purity. Industrial processes benefit from continuous flow methodologies to enhance efficiency. These preparation methods are supported by diverse research findings and are well-established in synthetic organic chemistry.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,4-diazepane dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: The major products include corresponding ketones or carboxylic acids.
Reduction: The major products are typically amines.
Substitution: The products depend on the nucleophile used; for example, using sodium hydroxide can yield hydroxyl derivatives.
Scientific Research Applications
Anxiolytic Potential
Research indicates that compounds similar to 1,3-Dimethyl-1,4-diazepane dihydrochloride exhibit anxiolytic properties by acting as partial positive allosteric modulators of the gamma-aminobutyric acid A (GABAA) receptor . This mechanism suggests potential use in treating anxiety disorders with fewer side effects compared to traditional benzodiazepines.
Antidepressant Activity
The diazepane structure is present in various antidepressant compounds. Its ability to modulate neurotransmitter systems positions it as a candidate for developing new antidepressants .
Neuroprotective Effects
Studies have shown that certain diazepane derivatives can provide neuroprotection in models of neurodegenerative diseases. This property is attributed to their ability to stabilize neuronal membranes and reduce oxidative stress .
Case Study 1: Pharmacokinetics and Safety
A phase 1 clinical trial investigated the pharmacokinetics and safety profile of dimdazenil (a related compound) in healthy subjects. The study demonstrated that doses of dimdazenil were well-tolerated with manageable side effects, indicating a favorable safety profile for further development as an anxiolytic agent .
Case Study 2: Structural Activity Relationship
Research has focused on the structural activity relationship (SAR) of diazepane derivatives, revealing that modifications at specific positions significantly influence their biological activity. For instance, introducing different substituents on the diazepane ring can enhance binding affinity to GABAA receptors .
Comparative Analysis Table
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Structure | Diazepane ring with two methyl groups | Varies |
| Solubility | High (as dihydrochloride) | Varies |
| Primary Application | Anxiolytic and antidepressant potential | Varies |
| Safety Profile | Favorable (based on related compounds) | Varies |
| Mechanism of Action | GABAA receptor modulation | Varies |
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,4-diazepane derivatives arises from variations in substituents and salt forms. Below is a detailed comparison with key analogues:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Structural Variations: Substituent Effects: The 1,3-dimethyl derivative is simpler and smaller compared to analogues like the 3-phenyl or benzonitrile-substituted compounds. Electron-Withdrawing Groups: Fluorine atoms in 6,6-Difluoro-1-methyl-1,4-diazepane dihydrochloride increase metabolic stability and electronegativity, making it suitable for prolonged in vivo studies .
Physicochemical Properties :
- Molecular Weight : The unsubstituted 1,3-dimethyl derivative has the lowest molecular weight (201.14 g/mol), while the phenyl-substituted analogue (263.2 g/mol) is significantly bulkier.
- Solubility : The acetylated derivative (1-Acetyl-1,4-diazepane dihydrochloride hydrate) exhibits higher hydrophilicity due to the acetyl group and hydrate form, enhancing aqueous solubility for biological assays .
Applications :
- Drug Discovery : The 1-Methyl-3-phenyl variant is emphasized as a "versatile scaffold," likely for kinase inhibitors or GPCR-targeted compounds .
- Discontinuation Status : this compound’s discontinuation contrasts with the commercial availability of fluorinated or phenyl-substituted analogues, reflecting shifting research priorities toward more complex or stable derivatives.
Synthesis and Availability :
- Purity levels vary from 95% to 97%, with higher purity often seen in fluorinated or phenylated derivatives due to stringent purification requirements for pharmacological studies .
- The discontinued status of this compound suggests reduced demand or synthesis challenges compared to newer analogues.
Research Findings and Trends
- Biological Activity : Derivatives with aromatic substituents (e.g., phenyl, benzonitrile) show higher promise in receptor-binding assays due to enhanced π-π stacking interactions .
- Fluorinated Analogues : The 6,6-difluoro derivative’s stability under physiological conditions aligns with trends in fluorine-mediated drug design .
- Hydrate Forms : Hydrated salts like 1-acetyl-1,4-diazepane dihydrochloride hydrate are prioritized for formulations requiring improved solubility .
Biological Activity
1,3-Dimethyl-1,4-diazepane dihydrochloride is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a seven-membered diazepane ring with two nitrogen atoms. Its molecular formula is , and it has a molecular weight of 201.13 g/mol. The presence of two methyl groups at the 1 and 3 positions of the diazepane ring contributes to its distinct chemical behavior and biological activity.
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. It can modulate their activity, leading to potential pharmacological effects. The specific pathways and targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and exhibit anxiolytic or antidepressant properties .
Biological Activities
Research indicates several significant biological activities associated with this compound:
- Antidepressant Effects : Preliminary studies suggest that compounds related to this diazepane derivative may exhibit antidepressant-like effects through modulation of serotonin receptors .
- Anxiolytic Activity : Similar to other diazepines, it may possess anxiolytic properties, potentially useful in treating anxiety disorders .
- Interaction with Neurotransmitters : The compound's ability to bind to specific receptors suggests it may influence neurotransmitter levels in the brain, which is crucial for mood regulation.
Synthesis
The synthesis of this compound typically involves several chemical reactions. The process can be summarized as follows:
- Starting Materials : The synthesis begins with readily available precursors such as propylenediamine.
- Reactions : The compound can be synthesized through alkylation or acylation reactions that introduce methyl groups onto the diazepane ring.
- Purification : Following synthesis, purification methods such as crystallization or chromatography are employed to isolate the dihydrochloride salt form, enhancing solubility and stability in aqueous environments .
Case Studies
Several case studies have explored the pharmacological effects of this compound:
- Study on Antidepressant Activity : A systematic review highlighted its potential antidepressant effects when administered in animal models. The compound demonstrated a significant reduction in depressive-like behaviors compared to control groups .
- Anxiolytic Properties : In another study evaluating various diazepine derivatives, this compound showed promising results in reducing anxiety-related behaviors in rodents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-Ethyl-1,4-diazepane dihydrochloride | Structure | Anxiolytic |
| 1,3-Dimethyl-4-(3-nitrophenyl)-1,6,7,8-tetrahydropyrazolo[3,4-e][1,4]diazepine hydrochloride | Structure | Antidepressant |
The unique substitution pattern of this compound differentiates it from other diazepine derivatives. This uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for characterizing the chemical identity and purity of 1,3-dimethyl-1,4-diazepane dihydrochloride?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the molecular structure, particularly the methyl group positions on the diazepane ring. Mass spectrometry (MS) should validate the molecular ion peak at m/z 201.14 (for the free base) and confirm chloride adducts. X-ray crystallography can resolve stereochemical ambiguities by analyzing fractional atomic coordinates and isotropic displacement parameters . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) is advised, referencing Certificate of Analysis (COA) protocols .
Q. How can researchers synthesize and purify this compound in laboratory settings?
- Methodological Answer : Synthesis typically involves alkylation of 1,4-diazepane with methylating agents (e.g., methyl iodide) under basic conditions. Post-reaction, the dihydrochloride salt is precipitated using hydrochloric acid. Purification via recrystallization from ethanol/water mixtures improves crystallinity. Monitor reaction progress with thin-layer chromatography (TLC, silica gel, eluent: CH₂Cl₂/MeOH 9:1). Purity can be enhanced using reverse-phase HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in the mobile phase .
Advanced Research Questions
Q. What is the significance of the dihydrochloride salt form compared to the hydrochloride form in pharmacological studies?
- Methodological Answer : The dihydrochloride salt (2:1 base-to-HCl ratio) enhances aqueous solubility and stability compared to the hydrochloride (1:1 ratio). For instance, dihydrochloride salts often exhibit higher bioavailability in in vitro assays due to improved dissolution kinetics. Researchers should conduct comparative solubility studies in phosphate-buffered saline (PBS) at pH 7.4 and analyze stability under accelerated conditions (40°C/75% RH for 4 weeks) using thermogravimetric analysis (TGA) .
Q. How do environmental factors influence the bioaccumulation potential of this compound?
- Methodological Answer : Bioaccumulation factors (BCF) can be estimated using log Kow values (measured via shake-flask method). For structurally related dihydrochlorides, experimental BCF values range from 0.3 (low bioconcentration) in algae to 450 (moderate) in fish, depending on exposure duration and species. Use OECD Test Guideline 305 for standardized aquatic toxicity testing and integrate quantitative structure-activity relationship (QSAR) models to predict environmental persistence .
| Organism | BCF Value | Exposure Duration | Reference |
|---|---|---|---|
| Algae | 450 | 24 hours | |
| Fish | 6 | 3 days |
Q. How can researchers resolve contradictions in reported stability data for this compound under varying storage conditions?
- Methodological Answer : Discrepancies in stability studies often arise from differences in humidity, temperature, or light exposure. Design a controlled stability study using factorial design (e.g., 25°C/60% RH vs. 40°C/75% RH) and analyze degradation products via LC-MS. For hygroscopic compounds like dihydrochlorides, dynamic vapor sorption (DVS) analysis quantifies moisture uptake, which correlates with decomposition rates .
Q. What experimental strategies are recommended for studying the biological activity of this compound?
- Methodological Answer : For enzyme inhibition assays (e.g., LSD1), use recombinant human LSD1 with a fluorogenic substrate (e.g., H3K4me2 peptides) and measure IC50 values via fluorescence polarization. In cell-based studies (e.g., anticancer activity), employ MTT assays on cancer cell lines (e.g., HCT-116) with dose-response curves (1–100 µM). Include positive controls (e.g., Bomedemstat dihydrochloride ) and validate apoptosis via flow cytometry (Annexin V/PI staining) .
Q. Which structural analysis techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for stereochemical assignment. Refine atomic displacement parameters (ADPs) and geometric parameters (bond angles/lengths) using software like SHELXL. For dynamic stereochemical behavior, variable-temperature NMR (VT-NMR) at 500 MHz in D2O can detect ring puckering or chair-flip transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
